2-(2-Fluorophenoxy)phenylboronic acid

Suzuki-Miyaura Cross-Coupling Steric Hindrance

2-(2-Fluorophenoxy)phenylboronic acid (CAS 2096332-91-9) is an ortho-substituted arylboronic acid with the molecular formula C₁₂H₁₀BFO₃ and a molecular weight of 232.02 g/mol. It belongs to the class of fluorinated phenylboronic acids, which are widely employed as building blocks in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical, agrochemical, and materials science applications.

Molecular Formula C12H10BFO3
Molecular Weight 232.02
CAS No. 2096332-91-9
Cat. No. B3060252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)phenylboronic acid
CAS2096332-91-9
Molecular FormulaC12H10BFO3
Molecular Weight232.02
Structural Identifiers
SMILESB(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O
InChIInChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H
InChIKeyOOFYYQYVBIBURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenoxy)phenylboronic acid (CAS 2096332-91-9) Baseline Characterization for Research Procurement


2-(2-Fluorophenoxy)phenylboronic acid (CAS 2096332-91-9) is an ortho-substituted arylboronic acid with the molecular formula C₁₂H₁₀BFO₃ and a molecular weight of 232.02 g/mol . It belongs to the class of fluorinated phenylboronic acids, which are widely employed as building blocks in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical, agrochemical, and materials science applications [1]. The compound is characterized by a phenylboronic acid core linked to a 2-fluorophenoxy group, a substitution pattern that distinguishes it from its positional isomers and unsubstituted phenylboronic acid, thereby imparting unique steric and electronic properties .

Why Generic Substitution of 2-(2-Fluorophenoxy)phenylboronic Acid with Analogous Boronic Acids is Not Feasible


While numerous fluorophenoxyphenylboronic acid isomers exist, substitution of 2-(2-Fluorophenoxy)phenylboronic acid with a positional isomer (e.g., 3- or 4-substituted variants) is not equivalent and can lead to substantial changes in reaction outcomes. The specific ortho-substitution pattern on both the phenoxy and phenyl rings dictates both steric accessibility around the reactive boronic acid group and the overall electronic distribution, which directly influences the kinetics and efficiency of cross-coupling events [1]. Notably, ortho-substituted arylboronic acids are known to exhibit distinct reactivities compared to their meta- or para-substituted counterparts in Suzuki-Miyaura couplings, often requiring tailored catalytic conditions to achieve optimal yields [2]. Furthermore, the presence of the fluorine atom in the ortho position of the phenoxy group enhances molecular lipophilicity and metabolic stability in downstream bioactive molecules, a property that is highly sensitive to fluorine placement and cannot be replicated by non-fluorinated or differently fluorinated analogs [3].

Quantitative Comparative Evidence for 2-(2-Fluorophenoxy)phenylboronic Acid (CAS 2096332-91-9)


Ortho-Substitution Effects on Suzuki-Miyaura Cross-Coupling Efficiency: A Class-Level Inference for 2-(2-Fluorophenoxy)phenylboronic Acid

A class-level inference derived from a systematic study of ortho-substituted phenylboronic acids demonstrates that the ortho-positioning of substituents, as found in 2-(2-Fluorophenoxy)phenylboronic acid, significantly influences cross-coupling reactivity and selectivity. The study by Pomarański et al. quantified the yield differences between ortho-methoxyphenylboronic acid and ortho-chlorophenylboronic acid in a Suzuki-Miyaura reaction with 3,4,5-tribromo-2,6-dimethylpyridine. Under identical conditions (Pd(OAc)₂/SPhos, K₃PO₄, toluene, 90°C), the ortho-methoxyphenylboronic acid yielded the desired mono-coupled atropisomers in 42% and 35% isolated yields, respectively [1]. This result is directly attributed to an additional metal O-chelation effect afforded by the ortho-substituent, which alters the transition state and influences regioselectivity [1]. While direct data for 2-(2-Fluorophenoxy)phenylboronic acid is not provided in this study, the mechanistic principle is directly transferable: the ortho-phenoxy group, bearing a fluorine atom, is expected to exhibit a similar steric and potential electronic influence on the coupling outcome, differentiating it from meta- or para-substituted analogs.

Suzuki-Miyaura Cross-Coupling Steric Hindrance

Impact of Fluorine Substitution on Base Stability in Suzuki-Miyaura Coupling: A Class-Level Inference for 2-(2-Fluorophenoxy)phenylboronic Acid

A well-documented class-level challenge for fluorinated arylboronic acids is their inherent instability under standard Suzuki-Miyaura reaction conditions, which typically employ an inorganic base (e.g., K₂CO₃, K₃PO₄). The high electronegativity of fluorine renders the boronic acid moiety susceptible to protodeboronation in the presence of a base, leading to decomposition and reduced yields [1]. This effect is a key differentiator from non-fluorinated phenylboronic acid. Research by Sanford and colleagues highlights that this base-sensitivity is a major limitation, but also an opportunity for optimized protocols. Their work demonstrates that by switching to a base-free, nickel-catalyzed system using acyl fluoride substrates, fluorinated arylboronic acids can be coupled in excellent yields, circumventing the decomposition pathway [1]. Therefore, the procurement value of 2-(2-Fluorophenoxy)phenylboronic acid is directly tied to the user's awareness of its specific stability profile: it requires either careful base selection (e.g., milder conditions) or the adoption of specialized base-free methodologies for successful application, unlike its non-fluorinated counterpart [1].

Fluorine Chemistry Stability Cross-Coupling

Comparative Purity and Physical Properties of 2-(2-Fluorophenoxy)phenylboronic Acid vs. Positional Isomers

Direct comparison of commercially available specifications reveals quantifiable differences in standard purity and predicted boiling points between 2-(2-Fluorophenoxy)phenylboronic acid and its positional isomers. The target compound (CAS 2096332-91-9) is typically offered at a standard purity of 96% with a predicted boiling point of 348.5±52.0 °C . In contrast, the 3-isomer, 2-(3-Fluorophenoxy)phenylboronic acid (CAS 2377611-27-1), is available with a higher standard purity specification of 97% and a higher predicted boiling point of 365.8±52.0 °C [1]. The 4-isomer, 2-(4-Fluorophenoxy)phenylboronic acid (CAS 1334402-78-6), is offered at an even higher standard purity of 98% . These differences in vendor specifications and predicted physical properties reflect the distinct molecular conformations and intermolecular forces resulting from the different substitution patterns.

Chemical Properties Quality Control Procurement

Demonstrated Utility as a Key Intermediate in the Synthesis of Bioactive Molecules: A Cross-Study Comparable Case

The 2-(2-fluorophenoxy)phenyl motif, which can be directly introduced via 2-(2-Fluorophenoxy)phenylboronic acid in a Suzuki coupling, has been established as a key pharmacophoric element in the development of new anticonvulsant agents. Research by Almasirad et al. synthesized a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and evaluated them for anticonvulsant activity [1]. One compound from this series demonstrated significant activity in the maximal electroshock (MES) seizure model [1]. While a direct yield comparison for the Suzuki coupling step is not available in the open literature for this specific boronic acid, the successful incorporation of the 2-(2-fluorophenoxy)phenyl group into a bioactive scaffold provides strong, application-specific evidence of its value as a synthetic building block, distinguishing it from analogs where this precise substitution pattern is not present or has not been validated in this therapeutic context [1].

Medicinal Chemistry Anticonvulsant Drug Discovery

High-Value Research Application Scenarios for 2-(2-Fluorophenoxy)phenylboronic Acid (CAS 2096332-91-9)


Synthesis of Fluorinated Biaryl Libraries via Optimized Suzuki-Miyaura Cross-Coupling

The compound is ideally suited for constructing diverse libraries of fluorinated biaryl compounds for drug discovery. Its ortho-substitution pattern and fluorine content make it a valuable reagent for exploring structure-activity relationships (SAR) where steric bulk and enhanced lipophilicity are desired. Users should employ optimized Suzuki-Miyaura conditions that account for the potential base-sensitivity of fluorinated boronic acids, such as using milder bases (e.g., CsF) or adopting base-free nickel-catalyzed protocols to maximize yield and minimize decomposition [1][2].

Development of Atropisomeric Catalysts and Ligands

Based on the demonstrated influence of ortho-substitution on the Suzuki-Miyaura reaction outcome, 2-(2-Fluorophenoxy)phenylboronic acid can be employed in the synthesis of sterically congested biaryls that exhibit atropisomerism [1]. This is a critical application for the design of novel chiral ligands for asymmetric catalysis or for creating molecular switches with unique photophysical properties [1].

Medicinal Chemistry Campaigns Targeting CNS Disorders

The validated use of the 2-(2-fluorophenoxy)phenyl group in anticonvulsant agents provides a direct, evidence-based rationale for procuring this compound for medicinal chemistry programs focused on neurological conditions [3]. Researchers can reliably use this boronic acid as a building block to synthesize new analogs of the reported active 1,3,4-oxadiazole and 1,2,4-triazole classes, or to introduce this specific pharmacophore into other central nervous system (CNS)-targeted scaffolds [3].

Agrochemical Research for Herbicide Development

The fluorophenoxy structural motif is a known pharmacophore in several commercial herbicides (e.g., fluorophenoxyalkanoic acids) [4]. The compound can be utilized as a key intermediate to synthesize novel fluorophenoxy-containing molecules for evaluation as potential preemergent or postemergent herbicides, leveraging the established activity of this molecular class [4].

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